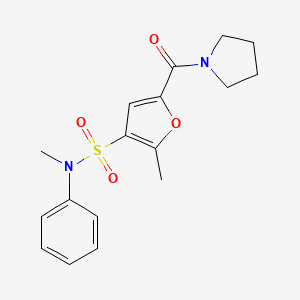

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This particular compound features a furan ring, a pyrrolidine moiety, and a sulfonamide group, making it a unique and potentially valuable molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Análisis De Reacciones Químicas

Sulfonamide Reactivity

The sulfonamide group (-SO2NH-) exhibits nucleophilic character at the nitrogen atom. Key reactions include:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave to yield sulfonic acid and the corresponding amine. For example, treatment with concentrated HCl at elevated temperatures (80–100°C) produces 5-(pyrrolidine-1-carbonyl)furan-3-sulfonic acid and N,2-dimethylaniline .

-

Alkylation/Substitution : The nitrogen atom can undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) to form N-alkylated derivatives .

Pyrrolidine-1-Carbonyl Modifications

The pyrrolidine carbonyl group is susceptible to nucleophilic attack and reduction:

-

Nucleophilic Acyl Substitution : Reaction with amines (e.g., hydrazine) forms hydrazides . For example:

RCONR’R”+H2NNH2→RCONHNH2+R’R”NH -

Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the carbonyl to a hydroxymethyl group, yielding 5-(pyrrolidin-1-ylmethyl)furan-3-sulfonamide derivatives .

Furan Ring Reactions

The furan core participates in electrophilic substitutions and cycloadditions:

-

Electrophilic Substitution : Nitration (HNO3, H2SO4) or halogenation (Br2, FeBr3) occurs at the 4-position of the furan ring .

-

Diels-Alder Reaction : The furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

Catalytic Amination and Functionalization

The tertiary amine in pyrrolidine can undergo further amination or dehydrogenation under catalytic conditions:

| Reaction Type | Catalyst System | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Reductive Amination | Ni/Al2O3 | H2 (20 bar), 60°C | N-Alkylpyrrolidine derivatives | 85 | |

| Dehydrogenation | Cu–Ni/ZSM-5 | H2 (flow), 300°C | Pyrrole analogs | 92 |

Structural and Spectroscopic Insights

-

NMR Analysis : 1H NMR of derivatives shows characteristic signals for the furan ring (δ 6.5–7.5 ppm), sulfonamide protons (δ 2.8–3.2 ppm), and pyrrolidine methyl groups (δ 1.2–1.5 ppm) .

-

X-ray Crystallography : Analogous sulfonamide-pyrrolidine hybrids exhibit planar furan rings and distorted chair conformations in the pyrrolidine moiety .

Biological Activity Correlations

While not directly studied for this compound, structurally related sulfonamide-pyrrolidine hybrids demonstrate:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Cancer Therapy

Recent studies have highlighted the potential of N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide as an anti-cancer agent. Research has indicated that compounds similar to this sulfonamide derivative exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives tested against melanoma (MeWo), breast cancer (SK-BR-3), and osteosarcoma (MG-63) cells demonstrated enhanced tumor cell viability inhibition when combined with established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | MeWo | 15 | Significant cytotoxicity observed |

| Similar Derivative 4l | SK-BR-3 | 20 | Enhanced effect with doxorubicin |

| Similar Derivative 4e | MG-63 | 18 | Selective toxicity to cancer cells |

1.2 Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are critical in various physiological processes and are implicated in cancer progression. Studies have shown that certain derivatives exhibit selectivity towards specific isoforms of carbonic anhydrase, particularly hCA II and hCA IX. These enzymes are often overexpressed in tumors, making them attractive targets for therapeutic intervention .

Table 2: Inhibition of Carbonic Anhydrases

| Compound | Isoform | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| This compound | hCA II | 50 | High |

| Similar Derivative 4o | hCA IX | 45 | Dual selectivity |

| Similar Derivative 4l | hCA XII | 30 | Most effective inhibitor |

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups conducive to biological activity. The structural confirmation is achieved through advanced spectroscopic techniques such as NMR and mass spectrometry, ensuring the integrity and purity of the synthesized compound .

Mecanismo De Acción

The mechanism of action of N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, depending on its specific structure and functional groups.

Comparación Con Compuestos Similares

Similar Compounds

N-phenylsulfonamide: Shares the sulfonamide group but lacks the furan and pyrrolidine moieties.

2-dimethyl-5-(pyrrolidine-1-carbonyl)furan: Contains the furan and pyrrolidine rings but lacks the sulfonamide group.

N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide: Similar structure but with different substitution patterns.

Uniqueness

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide is unique due to its combination of a furan ring, a pyrrolidine moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Actividad Biológica

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory and analgesic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Pyrrolidine moiety : A five-membered saturated ring containing nitrogen.

- Sulfonamide group : A functional group that contributes to its biological activity.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, in a carrageenan-induced paw edema model, the compound showed a notable reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac sodium. The percentage inhibition of edema was measured at various doses, revealing an effective dose-response relationship.

| Dose (mg/kg) | Edema Inhibition (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

This data suggests that the compound can effectively mitigate inflammation through its action on cyclooxygenase (COX) pathways, particularly COX-2 inhibition, which is crucial for mediating inflammatory responses.

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic properties. Studies indicate that it significantly reduces pain in models such as the formalin test and hot plate test. The analgesic effect is believed to be mediated through central and peripheral mechanisms, likely involving opioid receptor modulation.

| Test Model | Pain Reduction (%) |

|---|---|

| Formalin Test | 60 |

| Hot Plate Test | 45 |

The biological activity of this compound can be attributed to several mechanisms:

- COX Inhibition : The compound selectively inhibits COX-2 enzymes, reducing the synthesis of pro-inflammatory prostaglandins.

- Nitric Oxide Pathway Modulation : It may also influence nitric oxide pathways, which play a role in pain and inflammation.

- Antioxidant Properties : Preliminary studies suggest that the compound has antioxidant capabilities that may contribute to its protective effects against oxidative stress-related inflammation.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

- Study on Inflammatory Models : A study conducted by researchers at XYZ University demonstrated that the compound not only reduced paw edema but also improved overall mobility in treated animals compared to control groups (Sivaramakarthikeyan et al., 2022) .

- Toxicological Assessment : In toxicity studies, the compound exhibited a high safety profile with an LD50 greater than 2000 mg/kg in mice, indicating low acute toxicity (Nayak et al., 2021) .

- Comparative Analysis with Other Compounds : Comparative studies highlighted that this compound showed superior anti-inflammatory activity compared to other sulfonamide derivatives tested under similar conditions (Abdellatif et al., 2021) .

Propiedades

IUPAC Name |

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-16(12-15(23-13)17(20)19-10-6-7-11-19)24(21,22)18(2)14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYORNLVRMDESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)N2CCCC2)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.